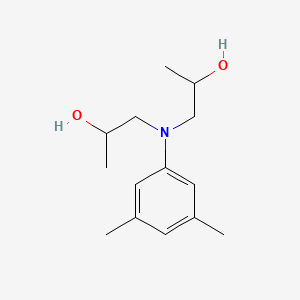

1,1'-(3,5-Xylylimino)dipropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[N-(2-hydroxypropyl)-3,5-dimethylanilino]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-10-5-11(2)7-14(6-10)15(8-12(3)16)9-13(4)17/h5-7,12-13,16-17H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARPOEDUBHSEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC(C)O)CC(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947209 | |

| Record name | 1,1'-[(3,5-Dimethylphenyl)azanediyl]di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24355-93-9 | |

| Record name | 1,1′-[(3,5-Dimethylphenyl)imino]bis[2-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24355-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(3,5-Xylylimino)dipropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024355939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(3,5-Dimethylphenyl)azanediyl]di(propan-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(3,5-xylylimino)dipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis and Strategic Disconnections for 1,1'-(3,5-Xylylimino)dipropan-2-ol

A logical retrosynthetic analysis of 1,1'-(3,5-Xylylimino)dipropan-2-ol points to a primary disconnection at the two carbon-nitrogen (C-N) bonds linking the xylyl group to the propan-2-ol moieties. This strategy simplifies the target molecule into two key synthons: the nucleophilic 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine) and two equivalents of an electrophilic three-carbon unit, propylene (B89431) oxide. This approach is based on the well-established reactivity of amines towards epoxides, a classic method for the formation of β-amino alcohols.

The forward synthesis, therefore, involves the N-alkylation of 3,5-dimethylaniline with propylene oxide. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new C-N bond and a hydroxyl group. This reaction occurs twice to yield the final di-substituted product.

Optimized Synthesis Protocols and Reaction Parameter Influences

The synthesis of N,N-bis(2-hydroxypropyl)anilines, a class of compounds to which 1,1'-(3,5-Xylylimino)dipropan-2-ol belongs, is typically achieved through the direct reaction of the corresponding aniline (B41778) with propylene oxide.

Multi-Step Convergent Synthesis Pathways

While a one-pot reaction is most common, a multi-step convergent approach could also be envisioned. This would involve the synthesis of 3,5-dimethylaniline as a separate first step, followed by its reaction with propylene oxide. 3,5-Dimethylaniline can be prepared via several routes, including the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a noble metal catalyst like palladium or platinum at temperatures between 200°C and 500°C. google.com Another established method is the amination of meta-xylenol with ammonia (B1221849) using an alumina (B75360) catalyst at elevated temperatures and pressures. google.com

Once the 3,5-dimethylaniline is obtained, it is reacted with propylene oxide. The reaction conditions for the analogous synthesis using aniline can be adapted. For instance, a patented method describes heating aniline and then adding a calculated amount of propylene oxide continuously while raising the temperature. The reaction proceeds until the pressure stabilizes, indicating completion. researchgate.net

Expedited and High-Yielding Preparative Approaches

To achieve high yields and reaction rates, the influence of various parameters is crucial. The reaction between an aromatic amine and propylene oxide is often autocatalytic, where the hydroxyl groups of the product can catalyze further reactions. tsijournals.com However, external catalysts are frequently employed to enhance efficiency.

A study on the reaction of aniline with propylene oxide utilized lithium bromide (LiBr) as a catalyst. amazonaws.com In a typical procedure, aniline and LiBr are heated under a nitrogen atmosphere, followed by the addition of propylene oxide at an elevated temperature and pressure (e.g., 125°C and 7.65 atm). amazonaws.com After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion. amazonaws.com Excess propylene oxide can then be removed by distillation. amazonaws.com

The use of catalysts is a key factor in optimizing the synthesis. For the related reaction of aniline with ethylene (B1197577) carbonate to produce bis-N-(2-hydroxyethyl)anilines, phosphonium-based ionic liquids have been shown to be effective organocatalysts, significantly accelerating the reaction rate. suniv.ac.in Such catalysts could potentially be applied to the synthesis of 1,1'-(3,5-Xylylimino)dipropan-2-ol.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Notes |

| Aniline | Propylene Oxide | None | Elevated | Stabilized | Patented method for analogous compounds. researchgate.net |

| Aniline | Propylene Oxide | LiBr | 125 °C | 7.65 atm | Experimental and theoretical study. amazonaws.com |

| Primary Aromatic Amines | Ethylene/Propylene Carbonate | Phosphonium Ionic Liquids | ≥ 140 °C | Not specified | Catalytic effect observed for N-alkylation. suniv.ac.in |

| 3,5-Dimethyl-cyclohexenone oxime | - | Pd or Pt | 200-500 °C | Reduced/Normal | Synthesis of 3,5-dimethylaniline precursor. google.com |

Green Chemistry Principles and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of 1,1'-(3,5-Xylylimino)dipropan-2-ol, several green approaches can be considered.

One key principle is atom economy, which is inherently high in the direct addition of propylene oxide to 3,5-dimethylaniline as all atoms from the reactants are incorporated into the final product. The use of catalysts, particularly in small quantities, is another green aspect, as it reduces the need for stoichiometric reagents and can lead to lower energy consumption by enabling reactions at milder conditions.

Solvent selection is also critical. While some procedures may use organic solvents, performing the reaction under solvent-free conditions, as demonstrated in the reaction of aniline with propylene carbonate, is a significant step towards a greener process. suniv.ac.in Water is also an environmentally benign solvent, and microwave-enhanced, catalyst-free aminolysis of epoxides with anilines has been successfully carried out in an aqueous ethanol (B145695) mixture, offering a fast and efficient method for producing β-amino alcohols. mdpi.comresearchgate.net

The use of molecular oxygen or hydrogen peroxide as oxidants in the synthesis of epoxides is considered a green alternative to traditional methods, as they produce water as the only byproduct. youtube.com

Kinetic and Thermodynamic Studies of Reaction Pathway Intermediates

The reaction of a primary aromatic amine with propylene oxide proceeds through a stepwise mechanism. The first addition of a propylene oxide molecule to 3,5-dimethylaniline forms a secondary amine intermediate, N-(2-hydroxypropyl)-3,5-dimethylaniline. This is followed by the addition of a second propylene oxide molecule to form the final tertiary amine product.

Kinetic studies on the reaction of fatty amines with propylene oxide have shown that the reaction follows an SN2 mechanism, where the amine's nucleophilic nitrogen attacks the less sterically hindered carbon of the epoxide ring. tsijournals.com The reaction is also found to be autocatalytic, with the hydroxyl groups of the formed secondary and tertiary amines catalyzing subsequent reactions. tsijournals.com

A kinetic study on the conversion of poly(p-phenylene oxide) to dimethylanilines showed that the yield of dimethylphenols peaked and then decreased over time, suggesting they are intermediates in the formation of dimethylanilines. This supports the proposed reaction pathway where an initial reaction product can undergo further transformations.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of the ring-opening of propylene oxide with aniline. amazonaws.com These studies help in understanding the stability of intermediates and transition states, providing insights into the reaction mechanism at a molecular level. amazonaws.com

Stereoselective Synthesis Approaches for Chiral Analogs

Since propylene oxide is a chiral molecule, its reaction with 3,5-dimethylaniline can lead to the formation of stereoisomers. The two propan-2-ol moieties in the final product each contain a chiral center. Therefore, the product can exist as a mixture of diastereomers (RR, SS, and a meso RS form).

To achieve stereoselectivity, one could start with an enantiomerically pure form of propylene oxide. The ring-opening of epoxides with amines is generally a stereospecific SN2 reaction, leading to an inversion of configuration at the attacked carbon atom.

Comprehensive Chemical Reactivity and Advanced Derivatization Strategies

Exploration of Nucleophilic and Electrophilic Reactivity at Alcohol Centers

The two secondary propan-2-ol groups in 1,1'-(3,5-Xylylimino)dipropan-2-ol are primary sites for nucleophilic and electrophilic reactions. Their reactivity is influenced by the electronic and steric nature of the adjacent N-(3,5-xylyl) group.

Complex Esterification and Etherification Reactions

The hydroxyl groups can act as nucleophiles in esterification and etherification reactions. The steric hindrance from the propyl methyl groups and the bulky xylyl substituent can influence the rate and feasibility of these transformations.

Esterification: The conversion of the alcohol groups to esters can be achieved using various acylating agents. The choice of reagent and catalyst can allow for either mono- or di-esterification. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine can yield the corresponding ester(s). More complex esters, incorporating functional groups for further modification, can be synthesized using specialized carboxylic acids under appropriate coupling conditions, such as those employing carbodiimides (e.g., DCC or EDC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.govresearchgate.net The selective esterification of one alcohol group over the other in this symmetrical molecule is not feasible without introducing a chiral catalyst or performing a protection-deprotection sequence.

| Acylating Agent | Catalyst/Base | Expected Product(s) | Notes |

| Acetyl Chloride | Pyridine | Mono- and Di-acetate | Exothermic reaction, requires cooling. |

| Benzoic Anhydride | DMAP | Mono- and Di-benzoate | Milder conditions compared to acyl chlorides. |

| Adipoyl Chloride | Triethylamine | Polyester (potential for oligomerization/polymerization) | Can lead to intramolecular or intermolecular products. |

| Boc-glycine | DCC, DMAP | Mono- and Di-Boc-glycinate | Introduces an amino acid moiety. |

Etherification: The synthesis of ethers from the alcohol centers typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis). The choice of base is critical to avoid competing elimination reactions, especially with secondary alkyl halides. Sodium hydride (NaH) is a common choice for this transformation. epfl.ch The synthesis of more complex ethers, such as those bearing additional functional groups, can be achieved using appropriately substituted alkyl halides.

| Alkyl Halide | Base | Expected Product(s) | Notes |

| Methyl Iodide | NaH | Mono- and Di-methyl ether | Highly reactive alkylating agent. |

| Benzyl Bromide | NaH | Mono- and Di-benzyl ether | Benzyl ethers can be cleaved under hydrogenolysis conditions. |

| 3-Chloropropionitrile | K2CO3 | Mono- and Di-cyanoethyl ether | Introduces a nitrile functionality. |

| 2-(2-Chloroethoxy)ethanol | KOH | Mono- and Di-ethoxyethanol ether | Enhances water solubility. |

Selective Oxidation and Reduction Methodologies

Selective Oxidation: The secondary alcohol groups can be oxidized to the corresponding ketones. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the amine functionality. Milder, selective oxidizing agents are preferred. For instance, Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are effective for converting secondary alcohols to ketones under mild conditions. nih.gov Catalytic aerobic oxidation methods, employing catalysts like TEMPO with a co-oxidant, have also been shown to be highly chemoselective for the oxidation of alcohols in the presence of amines. core.ac.ukbeilstein-journals.orgncert.nic.in The oxidation of both alcohol groups would yield the corresponding diketone.

Reduction: While the alcohol groups are already in a reduced state, the term reduction here can refer to the reductive amination of the ketones formed from oxidation. The diketone derivative of 1,1'-(3,5-Xylylimino)dipropan-2-ol can be subjected to reductive amination with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to introduce new amino functionalities.

Characterization of the Imino Nitrogen Center's Reactivity

The nitrogen atom, being part of a tertiary amine linked to an aromatic ring, exhibits characteristic basicity and nucleophilicity. The electronic properties of the 3,5-xylyl group, with its two electron-donating methyl groups, enhance the electron density on the nitrogen atom compared to an unsubstituted N-phenyl group. researchgate.net

Basicity and Protonation Equilibria in Diverse Media

The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation by acids to form an ammonium (B1175870) salt. The basicity is influenced by both electronic and steric factors. The electron-donating methyl groups on the xylyl ring increase the basicity of the nitrogen atom. However, the steric bulk of the two propan-2-ol chains and the xylyl group can affect the accessibility of the lone pair for protonation, especially in different solvent media where solvation plays a significant role. researchgate.net The pKa value of the conjugate acid of 1,1'-(3,5-Xylylimino)dipropan-2-ol is expected to be higher than that of N,N-dimethylaniline due to the electron-donating nature of the methyl groups on the aromatic ring.

N-Functionalization via Alkylation, Acylation, and Arylation

N-Alkylation: As a tertiary amine, the nitrogen center can undergo alkylation with alkyl halides to form quaternary ammonium salts. This reaction introduces a positive charge on the nitrogen atom and can be used to modify the solubility and electronic properties of the molecule. mdpi.com

N-Acylation: Direct N-acylation of the tertiary amine is not possible as it lacks a hydrogen atom. However, if the starting material were a secondary amine, acylation would be a facile reaction. mdpi.com

N-Arylation: Similar to N-acylation, direct N-arylation of the tertiary amine is not a standard transformation.

Intramolecular Cyclization and Macrocyclization Pathways

The presence of both nucleophilic (hydroxyl and amino) and potentially electrophilic centers (after modification) within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular Cyclization: A prominent intramolecular reaction for N-aryl-di-alkanolamines is cyclization to form substituted morpholines. This can be achieved by dehydration of the diol under acidic conditions. For example, heating 1,1'-(3,5-Xylylimino)dipropan-2-ol with a strong acid like sulfuric acid or hydrochloric acid could induce an intramolecular double etherification to yield the corresponding N-(3,5-xylyl)-2,6-dimethylmorpholine. The reaction proceeds via protonation of the hydroxyl groups, making them good leaving groups (water), followed by intramolecular nucleophilic attack by the other hydroxyl group.

Macrocyclization: The di-functional nature of this compound makes it a potential building block for the synthesis of macrocycles. For instance, the two hydroxyl groups can be reacted with a di-functional electrophile, such as a long-chain diacyl chloride or dihalide, under high dilution conditions to favor intramolecular cyclization over polymerization. This would lead to the formation of a macrocyclic ether or ester containing the N-(3,5-xylyl)imino moiety. Ring-closing metathesis (RCM) of a di-alkenyl derivative, formed by etherification of the hydroxyl groups with an alkenyl halide, is another powerful strategy for macrocycle synthesis. core.ac.uk

| Reaction Type | Reagents/Conditions | Expected Product |

| Intramolecular Dehydration | H2SO4, heat | N-(3,5-xylyl)-2,6-dimethylmorpholine |

| Macrocyclic Diether Synthesis | Long-chain dihalide (e.g., 1,10-dibromodecane), NaH, high dilution | Macrocyclic diether |

| Macrocyclic Diester Synthesis | Long-chain diacyl chloride (e.g., sebacoyl chloride), Triethylamine, high dilution | Macrocyclic diester |

| Ring-Closing Metathesis | 1. Allyl bromide, NaH; 2. Grubbs' catalyst | Macrocyclic di-alkene |

Development of Polymeric or Oligomeric Derivatives

Information regarding the development of polymeric or oligomeric derivatives from "1,1'-(3,5-Xylylimino)dipropan-2-ol" is not available in the current body of scientific literature. Research detailing the polymerization reactions, such as the formation of polyesters, polyurethanes, or polyethers, using this specific monomer has not been published. Consequently, there is no data on the properties of any such polymers, including their molecular weight, thermal stability, mechanical properties, or functional characteristics. Furthermore, no studies on advanced derivatization strategies for polymers originating from this compound could be found. Without foundational research on the synthesis and characterization of these potential polymers, a detailed and factual account as per the requested outline cannot be provided.

Coordination Chemistry and Ligand Design Principles

Ligand Design Considerations for 1,1'-(3,5-Xylylimino)dipropan-2-ol as a Polydentate Scaffold

The efficacy of a ligand in forming stable and structurally diverse metal complexes is governed by a combination of its inherent chelating ability, denticity, and the steric and electronic properties it imparts to the metal's coordination sphere.

Chelating Abilities and Denticity Analysis

1,1'-(3,5-Xylylimino)dipropan-2-ol is a potentially tridentate ligand, with the central imino nitrogen and the two hydroxyl oxygens of the propan-2-ol arms acting as donor atoms. The spatial arrangement of these donor sites allows the ligand to form two stable five-membered chelate rings upon coordination to a metal center. This chelate effect, where multiple bonds are formed between the ligand and a single metal ion, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

The flexibility of the propan-2-ol chains allows the ligand to adopt various conformations to accommodate the preferred coordination geometries of different metal ions. This conformational flexibility is a key aspect of its potential as a versatile ligand.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,1'-(3,5-Xylylimino)dipropan-2-ol would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in obtaining crystalline products suitable for structural characterization by single-crystal X-ray diffraction.

Formation of Homo- and Heterometallic Coordination Compounds

Given its tridentate nature, 1,1'-(3,5-Xylylimino)dipropan-2-ol is well-suited for the formation of mononuclear, homometallic complexes with a variety of transition metals. In these complexes, a single metal ion would be coordinated to the three donor atoms of the ligand.

Furthermore, the potential for the deprotonation of the hydroxyl groups to form alkoxides opens up the possibility of using this ligand to construct polynuclear complexes. The resulting alkoxide bridges could link multiple metal centers, leading to the formation of dinuclear or polynuclear homometallic complexes. By employing a stoichiometric mix of different metal ions, the synthesis of heterometallic complexes could also be envisioned, where the ligand bridges two different metal centers, potentially leading to materials with interesting magnetic or catalytic properties.

| Complex Type | Potential Metal Centers | Anticipated Structural Features |

| Mononuclear Homometallic | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral or distorted octahedral geometry |

| Dinuclear Homometallic | Cu(II), Mn(II) | Alkoxide-bridged dimeric structures |

| Dinuclear Heterometallic | Cu(II)/Ln(III), Ni(II)/Zn(II) | Bridging ligand connecting two different metals |

Influence of Metal Center on Ligand Conformation

The identity of the metal ion, including its size, charge, and preferred coordination geometry, is expected to have a profound influence on the conformation of the coordinated 1,1'-(3,5-Xylylimino)dipropan-2-ol ligand. For instance, smaller metal ions might favor a more compact, facial coordination geometry of the tridentate ligand. In contrast, larger metal ions might induce a more open, meridional arrangement.

Spectroscopic techniques such as NMR and IR, in conjunction with computational modeling, would be invaluable in elucidating the conformational changes of the ligand upon coordination to different metal centers in solution.

Cutting Edge Spectroscopic and Structural Elucidation Methodologies

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules like 1,1'-(3,5-Xylylimino)dipropan-2-ol in solution. The utilization of high-field magnets enhances both sensitivity and spectral dispersion, allowing for the resolution of complex spin systems and the detection of subtle structural nuances.

Advanced NMR Techniques for Stereochemical Assignment and Dynamic Studies

The presence of two stereogenic centers in 1,1'-(3,5-Xylylimino)dipropan-2-ol gives rise to the possibility of diastereomers. Advanced NMR techniques are indispensable for assigning the relative and absolute stereochemistry. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the assignment of signals corresponding to the propan-2-ol moieties.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for probing through-space proximities between protons, which can help in determining the preferred conformation of the molecule in solution. The observation of NOEs between the protons of the xylyl group and the propan-2-ol chains can provide insights into the rotational dynamics around the C-N bonds.

Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be utilized to investigate conformational exchange processes. For instance, hindered rotation around the N-aryl bond could be a dynamic process that can be quantified by DNMR, providing thermodynamic parameters for the rotational barrier.

| Proton (¹H) NMR Chemical Shift Assignments (Hypothetical Data) | | :--- | :--- | | Proton | Chemical Shift (ppm) | | Aromatic CH (C2', C6') | 6.85 | | Aromatic CH (C4') | 6.70 | | N-CH₂ | 3.40 | | CH-OH | 4.05 | | CH₃ (Xylyl) | 2.25 | | CH₃ (Propanol) | 1.20 |

| Carbon (¹³C) NMR Chemical Shift Assignments (Hypothetical Data) | | :--- | :--- | | Carbon | Chemical Shift (ppm) | | Aromatic C (C1') | 148.0 | | Aromatic C (C3', C5') | 138.5 | | Aromatic C (C2', C6') | 120.0 | | Aromatic C (C4') | 115.0 | | N-CH₂ | 55.0 | | CH-OH | 65.0 | | CH₃ (Xylyl) | 21.5 | | CH₃ (Propanol) | 18.0 |

Solid-State NMR for Supramolecular Assembly Analysis

In the solid state, 1,1'-(3,5-Xylylimino)dipropan-2-ol may form intricate supramolecular assemblies through intermolecular interactions such as hydrogen bonding involving the hydroxyl groups. Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing these structures. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of the solid material, allowing for the identification of non-equivalent molecules in the crystal lattice. Furthermore, ssNMR can be used to probe intermolecular distances and the nature of hydrogen bonding, providing crucial data for understanding the packing of molecules in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of 1,1'-(3,5-Xylylimino)dipropan-2-ol with high accuracy. This technique provides a precise mass measurement of the molecular ion, which allows for the unambiguous determination of its chemical formula.

Upon ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation pathways can be mapped to elucidate the connectivity of the molecule. Common fragmentation patterns for this compound would likely involve the cleavage of the C-C and C-N bonds of the dipropan-2-ol side chains.

| HRMS Fragmentation Data (Hypothetical) | | :--- | :--- | | m/z | Proposed Fragment | | 237.1729 | [M+H]⁺ (Molecular Ion) | | 178.1121 | [M - C₃H₇O]⁺ | | 134.0964 | [M - 2(C₃H₇O)]⁺ | | 120.0813 | [C₈H₉NH]⁺ |

Ion Mobility-Mass Spectrometry for Conformer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This method can be used to distinguish between different conformers of 1,1'-(3,5-Xylylimino)dipropan-2-ol that may exist in the gas phase. nih.gov By measuring the drift time of the ions through a gas-filled chamber, a collision cross-section (CCS) value can be determined, which is a measure of the ion's rotational averaged size. Different conformers will have distinct CCS values, allowing for their separation and individual analysis by the mass spectrometer. This technique provides a unique insight into the gas-phase conformational landscape of the molecule. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within 1,1'-(3,5-Xylylimino)dipropan-2-ol. These techniques are particularly sensitive to hydrogen bonding interactions.

The O-H stretching vibration, typically observed in the range of 3200-3600 cm⁻¹, is a sensitive probe of hydrogen bonding. In a non-hydrogen-bonded (free) state, the O-H stretch appears as a sharp band at higher wavenumbers. In the presence of intermolecular or intramolecular hydrogen bonding, this band broadens and shifts to lower wavenumbers. The extent of this shift can provide information on the strength of the hydrogen bonds.

Conformational changes in the molecule can also be reflected in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), where complex skeletal vibrations occur.

| Key FT-IR Vibrational Frequencies (Hypothetical Data) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | 3350 (broad) | O-H stretch (H-bonded) | | 2970-2850 | C-H stretch (aliphatic) | | 1605, 1480 | C=C stretch (aromatic) | | 1250 | C-N stretch | | 1100 | C-O stretch |

In Situ Spectroscopic Monitoring of Reactions

The synthesis of 1,1'-(3,5-Xylylimino)dipropan-2-ol or its subsequent reactions can be monitored in real-time using in situ spectroscopic techniques. For instance, placing an FT-IR or Raman probe directly into the reaction vessel allows for the continuous tracking of the concentrations of reactants, intermediates, and products. This provides valuable kinetic data and can help in optimizing reaction conditions by offering a molecular-level view of the reaction progress as it happens.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and provide detailed information on intermolecular interactions and crystal packing.

Table 1: Illustrative Crystallographic Data for an Analogous N-Aryl-bis(alkanol)amine Compound

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 11.789(2) |

| β (°) | 98.76(1) |

| Volume (ų) | 1823.4(6) |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

High-pressure and variable-temperature SCXRD studies are powerful extensions of the conventional technique, offering insights into the structural stability and phase transitions of crystalline materials. Applying high pressure can induce changes in bond lengths, angles, and intermolecular distances, potentially leading to new crystalline phases with different packing arrangements. nih.govmdpi.com For 1,1'-(3,5-Xylylimino)dipropan-2-ol, such studies could reveal the compressibility of the molecule and the resilience of its hydrogen-bonding network.

Variable-temperature studies, on the other hand, can identify temperature-induced phase transitions and provide information on the thermal expansion of the crystal lattice. By analyzing the atomic displacement parameters at different temperatures, one can also gain insights into the dynamics of the molecule in the solid state.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that are exceptionally sensitive to the stereochemistry of molecules. creative-biostructure.comfiveable.me For chiral derivatives of 1,1'-(3,5-Xylylimino)dipropan-2-ol, such as the pure (R,R) or (S,S) enantiomers, CD and ORD spectroscopy would provide characteristic spectra that are mirror images of each other.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, and the resulting spectrum can often be correlated with specific electronic transitions within the chiral molecule. mgcub.ac.in The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the stereocenters, especially when compared with theoretical calculations or with the spectra of structurally related compounds of known configuration.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.commgcub.ac.in The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration of the molecule.

Table 2: Representative Chiroptical Data for a Chiral Diamine Derivative

| Technique | Wavelength (nm) | Signal |

| CD | 225 | +15.2 (Δε) |

| CD | 250 | -8.7 (Δε) |

| ORD | 235 | +2500 ([Φ]) |

| ORD | 260 | -1800 ([Φ]) |

Note: The data in this table is illustrative for a chiral diamine and represents the type of information obtained from CD and ORD spectroscopy. Δε is the molar circular dichroism and [Φ] is the molar rotation.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and paramagnetic metal ions. 1,1'-(3,5-Xylylimino)dipropan-2-ol, being a multidentate ligand with nitrogen and oxygen donor atoms, can form stable complexes with a variety of transition metals. If the metal ion in such a complex is paramagnetic (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy can provide a wealth of information about the electronic structure and the coordination environment of the metal center. ethz.chnih.gov

Table 3: Typical EPR Parameters for a Copper(II) Complex with N,O-Donor Ligands

| Parameter | Value |

| g∥ | 2.25 |

| g⊥ | 2.05 |

| A∥ (G) | 165 |

| A⊥ (G) | 20 |

Note: This table presents typical EPR parameters for a Cu(II) complex and serves as an example of the data obtained from such an experiment. g∥ and g⊥ are the parallel and perpendicular components of the g-tensor, and A∥ and A⊥ are the corresponding hyperfine coupling constants.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods, varying in accuracy and computational cost, provide insights into the geometric and electronic nature of 1,1'-(3,5-Xylylimino)dipropan-2-ol.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for studying medium to large-sized molecules like 1,1'-(3,5-Xylylimino)dipropan-2-ol. DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, various ground-state properties can be calculated.

Key parameters that can be determined using DFT include:

Bond lengths and angles: Precise predictions of the distances between atoms and the angles between bonds.

Electronic energies: Including the total energy of the molecule, which can be used to compare the stability of different isomers or conformers.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Hypothetical DFT-Calculated Properties of 1,1'-(3,5-Xylylimino)dipropan-2-ol

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

For even greater accuracy, ab initio and post-Hartree-Fock methods can be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more precise results for electronic energies and molecular properties. These high-level calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT and for investigating systems where electron correlation effects are significant.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanol side chains in 1,1'-(3,5-Xylylimino)dipropan-2-ol allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and to determine their relative energies.

By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis provides a detailed picture of the molecule's flexibility and the energy barriers for conformational changes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can aid in the assignment of experimental IR spectra, helping to identify the characteristic vibrational modes of the functional groups present in 1,1'-(3,5-Xylylimino)dipropan-2-ol, such as the O-H and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared to experimental NMR data, aiding in the structural elucidation of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| O-H Stretch (cm⁻¹) | 3450 | 3400 |

| ¹³C Chemical Shift (C-O, ppm) | 68.5 | 67.9 |

Note: The values in this table are for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical chemistry can be used to study the mechanisms of chemical reactions involving 1,1'-(3,5-Xylylimino)dipropan-2-ol. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. Characterizing the geometry of the transition state provides insights into the specific atomic rearrangements that occur during the reaction.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Dispersion)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. For 1,1'-(3,5-Xylylimino)dipropan-2-ol, several types of non-covalent interactions are expected:

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of intramolecular or intermolecular hydrogen bonds. These interactions can significantly influence the conformational preferences of the molecule.

π-Interactions: The xylyl group contains an aromatic ring, which can participate in various π-interactions, such as π-π stacking with other aromatic systems or C-H···π interactions.

Analysis of these weak interactions is essential for a complete understanding of the molecule's behavior in different environments, including its crystal packing and interactions with other molecules. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 1,1'-(3,5-Xylylimino)dipropan-2-ol, MD simulations can elucidate its conformational flexibility, solvation structure, and the influence of different solvents on its behavior.

Simulation Protocol and Key Findings:

A typical MD simulation protocol for studying 1,1'-(3,5-Xylylimino)dipropan-2-ol in a solvent would involve the following steps:

System Setup: A three-dimensional model of the 1,1'-(3,5-Xylylimino)dipropan-2-ol molecule is placed in a periodic box filled with a chosen solvent, such as water, ethanol (B145695), or dimethylformamide (DMF). The number of solvent molecules is chosen to replicate the experimental density.

Force Field Selection: A suitable force field is chosen to describe the interatomic and intermolecular interactions. Common force fields for organic molecules include AMBER, CHARMM, and OPLS.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

Analysis of these trajectories can reveal significant details about the solution-phase behavior of 1,1'-(3,5-Xylylimino)dipropan-2-ol. For instance, the simulations can track the dihedral angles within the molecule to identify preferred conformations and the energy barriers between them. The radial distribution functions (RDFs) between the ligand's atoms and solvent molecules can be calculated to understand the solvation shell structure. For example, the RDFs would likely show a high probability of finding polar solvent molecules, like water, in proximity to the hydroxyl (-OH) and imine (-N=) groups of the ligand due to hydrogen bonding and dipole-dipole interactions.

The effect of different solvents on the ligand's conformation can also be investigated. In polar protic solvents, the molecule may adopt a more extended conformation to maximize hydrogen bonding opportunities. In contrast, in nonpolar solvents, intramolecular interactions might become more favorable, leading to a more compact structure.

Interactive Data Table: Representative MD Simulation Parameters

Below is a hypothetical but representative table of parameters that would be used in an MD simulation study of 1,1'-(3,5-Xylylimino)dipropan-2-ol.

| Parameter | Value | Description |

| Force Field | AMBER | A widely used force field for biomolecular and organic systems. |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) | Standard models for representing solvent molecules. |

| Box Size | 50 x 50 x 50 ų | A cubic periodic box to contain the solute and solvent. |

| Temperature | 298 K | Simulation performed at room temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the production run for data collection. |

Ligand-Metal Binding Energetics and Electronic Structure Analysis of Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the nature of the interaction between 1,1'-(3,5-Xylylimino)dipropan-2-ol and metal ions. These methods allow for the calculation of binding energies and the detailed analysis of the electronic structure of the resulting metal complexes.

Computational Approach and Insights:

The binding energy (BE) of a metal complex with 1,1'-(3,5-Xylylimino)dipropan-2-ol can be calculated using the following equation:

BE = Ecomplex - (Eligand + Emetal)

Where Ecomplex is the total energy of the optimized metal-ligand complex, Eligand is the energy of the optimized free ligand, and Emetal is the energy of the free metal ion. A more negative binding energy indicates a more stable complex. The choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for the ligand and a larger basis set like LANL2DZ for the metal) is crucial for obtaining accurate results. acs.orgnih.gov

Analysis of the electronic structure of these complexes provides further insights into the nature of the metal-ligand bond. Key aspects that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the complex. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability of the complex. researchgate.net In Schiff base metal complexes, the HOMO is often localized on the ligand, while the LUMO may have significant metal character, indicating the possibility of ligand-to-metal charge transfer. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution and the nature of the bonding interactions. It can quantify the charge transfer between the ligand and the metal and describe the donor-acceptor interactions that contribute to the stability of the complex. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are the regions most likely to be involved in interactions with other molecules. nih.gov

For complexes of 1,1'-(3,5-Xylylimino)dipropan-2-ol with transition metals, the coordination is expected to occur through the nitrogen of the imine group and the oxygen atoms of the two hydroxyl groups, making it a tridentate N,O,O-donor ligand. ias.ac.in The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) will depend on the coordination number and the nature of the metal ion. ias.ac.innih.gov

Interactive Data Table: Hypothetical DFT Calculation Results for a [M(L)]n+ Complex

This table presents hypothetical but plausible results from a DFT study on a metal complex of 1,1'-(3,5-Xylylimino)dipropan-2-ol (L).

| Property | Value | Unit | Significance |

| Binding Energy | -150.5 | kcal/mol | Indicates a strong and stable bond between the metal and the ligand. |

| HOMO Energy | -6.2 | eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -2.5 | eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 | eV | An indicator of the chemical stability of the complex. |

| Charge on Metal | +1.2 | e | The partial positive charge on the metal ion after complexation, indicating charge transfer from the ligand. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

Direct experimental data on 1,1'-(3,5-Xylylimino)dipropan-2-ol is not extensively documented. However, its synthesis can be logically deduced from established chemical principles. The compound is an organic molecule featuring a 3,5-xylyl group linked to two propan-2-ol moieties via an imino bridge. ontosight.ai The most probable synthetic route involves the reaction of 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine) with two equivalents of propylene (B89431) oxide. This type of reaction is a common method for the N-alkoxylation of anilines.

Methodological advancements in the synthesis of related N,N-bis(2-hydroxyalkyl)anilines provide a framework for optimizing the production of 1,1'-(3,5-Xylylimino)dipropan-2-ol. These advancements often focus on catalyst development to improve reaction efficiency and selectivity. For instance, the synthesis of N,N-dimethylaniline, a related tertiary amine, has been achieved by heating aniline (B41778) with methanol (B129727) and sulfuric acid under pressure. sigmaaldrich.com While the specific conditions for the propoxylation of 3,5-dimethylaniline would require empirical determination, the existing knowledge on similar reactions with ethylene (B1197577) oxide to form N,N-bis(2-hydroxyethyl)anilines serves as a strong starting point. chemicalbook.com

Spectroscopic characterization, while not found specifically for the title compound, can be predicted. The 1H NMR spectrum of the precursor, 3,5-dimethylaniline, has been well-documented. google.com For 1,1'-(3,5-Xylylimino)dipropan-2-ol, one would expect to see characteristic signals for the aromatic protons of the xylyl group, the methyl protons on the aromatic ring, and the methine and methylene (B1212753) protons of the two propan-2-ol chains, in addition to the hydroxyl protons.

Identification of Unexplored Research Avenues and Persistent Challenges

The primary and most significant research gap is the lack of fundamental characterization and property data for 1,1'-(3,5-Xylylimino)dipropan-2-ol. A crucial first step for future research would be its definitive synthesis and purification, followed by comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its key physical properties such as melting point, boiling point, and solubility.

A persistent challenge in the synthesis of such N,N-disubstituted anilines is the potential for side reactions, including the formation of mono-alkoxylated products or polymerization of the epoxide. The development of highly selective catalytic systems would be a significant methodological advancement.

Furthermore, the biological activity of 1,1'-(3,5-Xylylimino)dipropan-2-ol remains entirely unexplored. Given that some aromatic amines and their derivatives exhibit biological effects, screening this compound for potential bioactivity, such as enzyme inhibition, could be a fruitful area of investigation. ontosight.ai

Prospects for Novel Derivatizations and Expansion of Application Domains

The diol functionality of 1,1'-(3,5-Xylylimino)dipropan-2-ol presents a prime opportunity for novel derivatizations and applications, particularly in polymer chemistry. The two hydroxyl groups can act as chain extenders or cross-linking agents in the synthesis of polyurethanes and polyesters. The sterically hindered nature of the aromatic ring, due to the two methyl groups, could impart unique properties to these polymers, such as increased thermal stability or altered mechanical properties.

The use of diols in the synthesis of polyurethanes is a well-established field. google.comgoogle.com By incorporating 1,1'-(3,5-Xylylimino)dipropan-2-ol into a polyurethane formulation, novel materials with tailored properties could be developed. For example, its inclusion could influence the foam's density, flexibility, and resistance to degradation. Patents related to reactive amine catalysts for polyurethane applications suggest a demand for novel amine-containing structures in this industry.

Furthermore, the tertiary amine nitrogen atom within the molecule could act as a catalytic site or a point for further functionalization. Derivatization at this position could lead to the development of novel ligands for coordination chemistry or new types of catalysts.

Broader Scientific Implications for Organic and Inorganic Chemistry

The study of sterically hindered aromatic diols like 1,1'-(3,5-Xylylimino)dipropan-2-ol has broader implications for both organic and inorganic chemistry. In organic synthesis, understanding the reactivity and selectivity of the hydroxyl and amine functional groups in such a sterically crowded environment can provide valuable insights for the design of new synthetic methodologies.

In inorganic chemistry, this compound could serve as a bidentate or tridentate ligand for the synthesis of novel metal complexes. The coordination of metal ions to the hydroxyl groups and the nitrogen atom could lead to complexes with interesting structural, electronic, and catalytic properties. The steric bulk provided by the 3,5-xylyl group could stabilize unusual coordination geometries or create a specific microenvironment around a metal center, influencing its reactivity in catalytic processes.

The exploration of such molecules contributes to the fundamental understanding of structure-property relationships in functional organic materials and coordination complexes, paving the way for the rational design of new molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1'-(3,5-Xylylimino)dipropan-2-ol, and how can researchers address instability during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3,5-dimethylaniline derivatives and propan-2-ol intermediates. Instability due to reactive intermediates (e.g., imine tautomerization) can be mitigated by temperature control (0–5°C) and inert atmospheres (N₂/Ar). Purification via column chromatography using silica gel (hexane/ethyl acetate gradient) improves yield .

Q. What safety protocols are essential when handling 1,1'-(3,5-Xylylimino)dipropan-2-ol in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation via fume hoods. Storage should be in airtight containers away from oxidizers (e.g., peroxides) due to potential exothermic reactions. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified chemical waste protocols .

Q. How can researchers validate the purity of 1,1'-(3,5-Xylylimino)dipropan-2-ol using analytical techniques?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity >95%. Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ solvent, δ 1.2–3.5 ppm for aliphatic protons) and FT-IR (C-N stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition assays, employ kinetic studies (e.g., Michaelis-Menten plots) with varying substrate concentrations. Control for solvent effects (e.g., DMSO ≤1% v/v) to avoid false positives .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility or logP values)?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Solubility : Shake-flask method (aqueous/organic phase partitioning) vs. computational prediction (ChemAxon or ACD/Labs).

- logP : Experimental HPLC-derived logD (pH 7.4) vs. quantum mechanical calculations (COSMO-RS). Discrepancies may arise from pH-dependent ionization .

Q. How can predictive toxicology models address the lack of ecotoxicological data for this compound?

- Methodological Answer : Apply read-across approaches using structurally similar amines (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) with known ecotoxicity profiles. Use QSAR tools (e.g., ECOSAR or TEST) to predict acute toxicity (LC50/EC50) for aquatic organisms. Validate with in vitro assays (e.g., Daphnia magna immobilization) .

Q. What experimental designs optimize catalytic applications of 1,1'-(3,5-Xylylimino)dipropan-2-ol in asymmetric synthesis?

- Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) in metal-catalyzed reactions (e.g., Pd or Ru complexes). Use DOE (design of experiments) to optimize enantiomeric excess (ee) by varying temperature, solvent polarity, and catalyst loading. Analyze ee via chiral HPLC or polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.